![molecular formula C7H5F11O B1350631 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol CAS No. 82793-41-7](/img/structure/B1350631.png)
2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol
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Overview
Description
2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol, also known as UFH, is a fluorinated alcohol that has gained attention in scientific research due to its unique properties. UFH has a high level of fluorination, which makes it an excellent candidate for various applications in the field of chemistry and biology.
Scientific Research Applications
Comprehensive Analysis of 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol Applications
Solvent in Research: Fluorinated alcohols like Trifluoroethanol and Hexafluoroisopropanol are known to be used as solvents in research due to their unique properties such as high polarity and ability to stabilize ionic intermediates. It’s plausible that 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol could serve a similar purpose in facilitating various chemical reactions or material processing .
Precursor to Perfluorocarboxylic Acids: Fluorotelomer alcohols are utilized as precursors to perfluorocarboxylic acids. Given the structural similarity of 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol to fluorotelomer alcohols, it may also be used in the synthesis of these acids which have applications ranging from surfactants to fire-fighting foams .
3. Chiral Shift Reagent in NMR Spectroscopy Pirkle’s alcohol is a type of fluoroalcohol used as a chiral shift reagent in nuclear magnetic resonance (NMR) spectroscopy. The fluoroalcohol under discussion could potentially be applied in a similar way to resolve chiral centers in molecules during NMR analysis .
Organic Electrochemical Transistors: Fluorinated alcohols have been employed as alternative solvents for engineering the active layers in n-type small-molecule organic electrochemical transistors. The subject compound may find use in this field due to its fluorinated nature which could influence the semiconductor properties .
Ring-Opening Reactions Promoter: Fluorinated alcohol solvents have been shown to enhance the efficacy of ring-opening reactions with weak and neutral carbon nucleophiles by promoting electrophilic activation of the epoxide. The compound could act as a powerful promoter in such synthetic organic chemistry applications .
6. Synthesis and Application of Fluorinated Polyurethanes In the synthesis of fluorinated polyurethanes, fluorinated alcohols are reacted with diisocyanates. The compound being analyzed could be used as a monomer or co-monomer in creating polyurethanes with enhanced properties like chemical resistance or thermal stability .
Mechanism of Action
Target of Action
It is known that fluorous compounds, such as this one, often interact with proteins and enzymes in the body due to their unique physicochemical properties .
Mode of Action
It is a highly hydrogen-bonding agent, which allows it to form hydrogen bonds with other compounds . This property could influence its interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol . These factors could include temperature, pH, and the presence of other compounds.
properties
IUPAC Name |
2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c8-2(4(11,12)1-19)5(13,14)7(17,18)6(15,16)3(9)10/h2-3,19H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUKPRALAQKPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F11O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380761 |
Source
|
Record name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol | |
CAS RN |
82793-41-7 |
Source
|
Record name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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